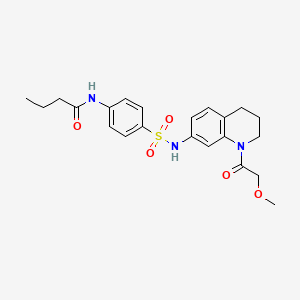
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies
Innovative Synthesis Approaches for Tetrahydroquinolines : Research has developed novel synthesis routes for 1,2,3,4-tetrahydroquinolines (TQs) through intramolecular cyclization processes, utilizing Pummerer reaction as a crucial step. These methods provide efficient and convenient routes for TQ synthesis, starting from methoxyanilines, and highlight the importance of methoxyl groups for successful cyclization reactions (J. Toda, M. Sakagami, & T. Sano, 1999).
Advancements in Tetrahydroisoquinoline Production : Another significant research contribution is the development of synthesis techniques for 1,2,3,4-tetrahydroisoquinolines (TIQs), which are achieved through Pummerer reaction-based intramolecular cyclization of N-(aryl)methyl-2-(phenylsulfinyl)ethylamines. This method stands as a complementary approach to the well-known Pictet-Spengler method, showing the effect of methoxyl groups at various positions on the benzene ring (T. Shinohara et al., 1998).
Pharmacological Activities
Antitubulin and Antiproliferative Activities : Research on substituted tetrahydroisoquinoline derivatives and their sulfamates has revealed their significant impact on antiproliferative activity against various cancer cell lines. The structural biasing through substitution has been shown to profoundly affect their biological activities, with certain compounds demonstrating potent inhibitory effects on microtubule polymerization and hence indicating their potential as cancer therapeutics (W. Dohle et al., 2014).
Carbonic Anhydrase and Acetylcholine Esterase Inhibition : Novel sulfamoylcarbamates and sulfamide derivatives derived from acetophenones have shown effective inhibition of carbonic anhydrase I and II, as well as acetylcholine esterase (AChE). These inhibitors present promising therapeutic agents for conditions like glaucoma, epilepsy, and Alzheimer's disease, showcasing the broad potential of tetrahydroquinoline derivatives in pharmacology (Akın Akıncıoğlu et al., 2015).
Chemical Properties Analysis
- Molecular Diversity in Chemical Reactions : Studies exploring the three-component reactions of 4-dimethylamino- or 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates have demonstrated significant molecular diversity. The formation of polysubstituted 1,8,9,9a-tetrahydro-4H-1,4-ethanoquinolizines, 2H-pyran-2,3-dicarboxylates, and buta-1,3-diene-1,2,4-tricarboxylates derivatives under various conditions indicates the versatile chemical properties and potential applications of these compounds in organic synthesis (Jing Sun et al., 2013).
特性
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-3-5-21(26)23-17-9-11-19(12-10-17)31(28,29)24-18-8-7-16-6-4-13-25(20(16)14-18)22(27)15-30-2/h7-12,14,24H,3-6,13,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVFXMDMMNZZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2651452.png)

![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)
![N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2651456.png)
![N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2651459.png)
![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)

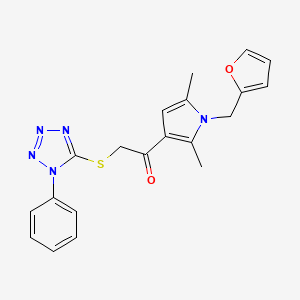
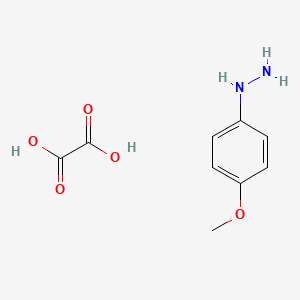
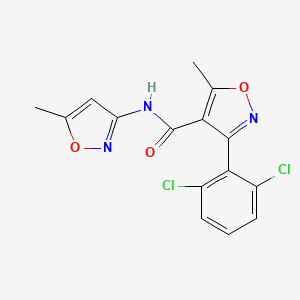
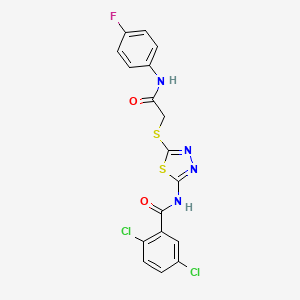

![rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)
